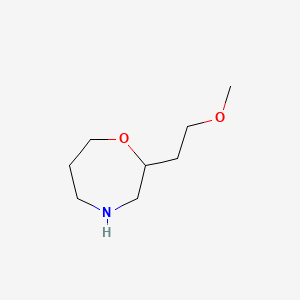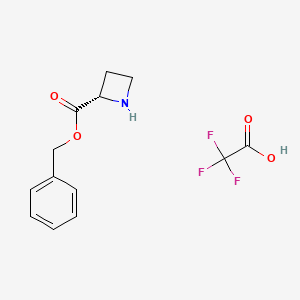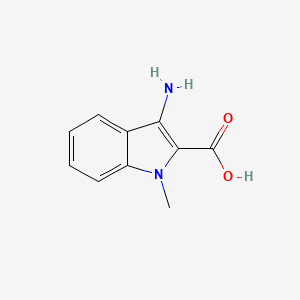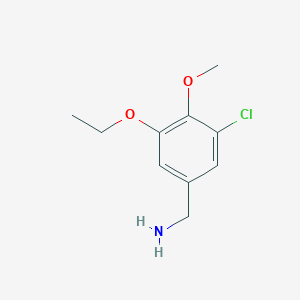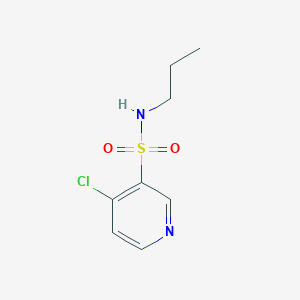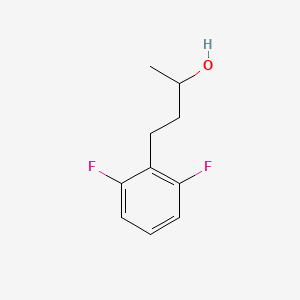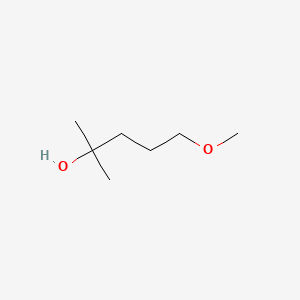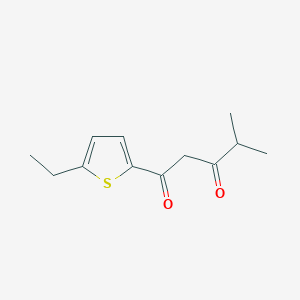
Tert-butyl 3-formyl-3-methoxy-piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring substituted with a formyl group, a methoxy group, and a tert-butyl ester group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaH, alkyl halides, aprotic solvents
Major Products Formed
Oxidation: tert-Butyl 3-carboxy-3-methoxypiperidine-1-carboxylate
Reduction: tert-Butyl 3-hydroxymethyl-3-methoxypiperidine-1-carboxylate
Substitution: Various substituted piperidine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and pain management.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and catalysts.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The formyl group can act as an electrophile, participating in nucleophilic addition reactions, while the methoxy and tert-butyl ester groups can influence the compound’s lipophilicity and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-formylpiperidine-1-carboxylate
- tert-Butyl 3-methoxypiperidine-1-carboxylate
- tert-Butyl 4-formyl-4-methoxypiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-formyl-3-methoxypiperidine-1-carboxylate is unique due to the presence of both formyl and methoxy groups on the piperidine ring, which allows for diverse chemical reactivity and potential applications. The combination of these functional groups with the tert-butyl ester moiety enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic and research contexts.
Propriétés
Formule moléculaire |
C12H21NO4 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
tert-butyl 3-formyl-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-5-6-12(8-13,9-14)16-4/h9H,5-8H2,1-4H3 |
Clé InChI |
BFJZHTLRZWXCIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)(C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



